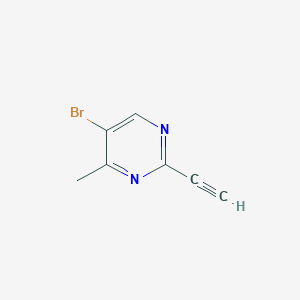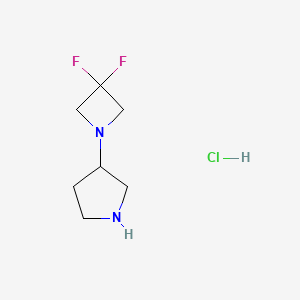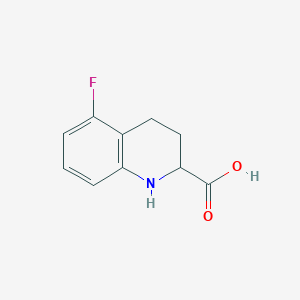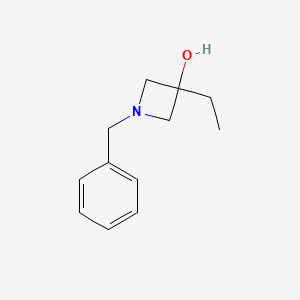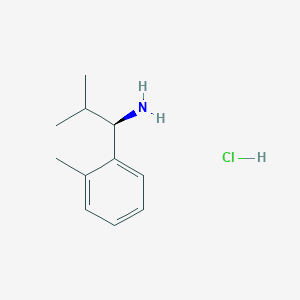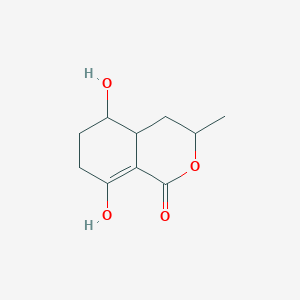
5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of isochromenes, which are known for their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dihydroxy precursor and a methylating agent in the presence of a catalyst to facilitate the cyclization process. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
5,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one |
InChI |
InChI=1S/C10H14O4/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3 |
Clave InChI |
JWWNTVZAXCYTJC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(CCC(=C2C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)

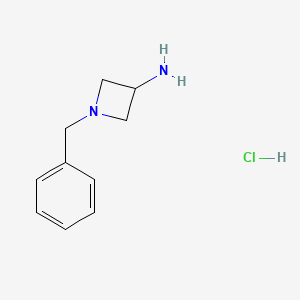

![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
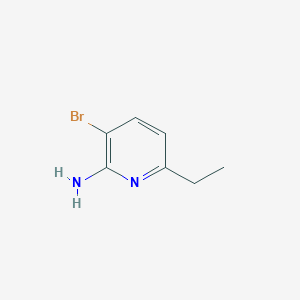
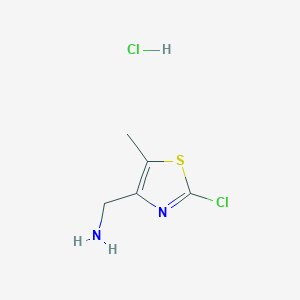
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
